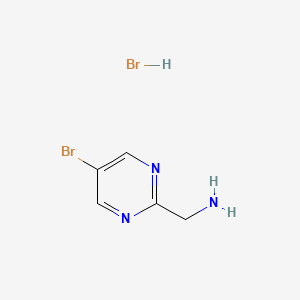
(5-Bromopyrimidin-2-yl)methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrimidin-2-yl)methanamine hydrobromide (5-BPMAH) is an organic compound of the pyrimidine family that is used in a variety of scientific research applications. It is a versatile compound with numerous biochemical and physiological effects and has been studied extensively in the laboratory.
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has a variety of scientific research applications. It is used in the study of enzyme kinetics, as it is an inhibitor of the enzyme phosphatidylinositol 4-kinase (PI4K). It is also used in the study of cell signaling pathways, as it has been shown to inhibit the activity of several proteins involved in cell signaling, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). In addition, this compound has been used in the study of the regulation of gene expression, as it has been shown to inhibit the activity of several transcription factors, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1).
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine hydrobromide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as PI4K, PKC, and MAPK, and inhibits their activity. In addition, this compound is thought to bind to the regulatory regions of genes, such as NF-κB and AP-1, and inhibit their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of several enzymes, including PI4K, PKC, and MAPK. In addition, it has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, this compound has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies.
Advantages and Limitations for Lab Experiments
(5-Bromopyrimidin-2-yl)methanamine hydrobromide has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it accessible to many researchers. In addition, its versatility makes it useful in a variety of experiments. However, there are also some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, the compound can be toxic in high concentrations, and can cause irritation to the skin and eyes.
Future Directions
There are numerous potential future directions for research involving (5-Bromopyrimidin-2-yl)methanamine hydrobromide. One potential direction is to further explore its mechanism of action, as the exact mechanism is not yet known. Another potential direction is to investigate the compound’s potential therapeutic applications, as it has been shown to have anti-inflammatory and anti-proliferative effects in cell culture studies. Additionally, further research could be conducted to investigate the compound’s potential interactions with other compounds, as well as its potential side effects. Finally, further research could be conducted to explore the compound’s potential applications in the fields of agriculture and biotechnology.
Synthesis Methods
(5-Bromopyrimidin-2-yl)methanamine hydrobromide can be synthesized using a variety of methods. The most common method is the reaction of 5-bromopyrimidine with methanamine hydrobromide, which yields the desired product. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and is heated to a temperature of 70-80°C. The product is then isolated and purified using column chromatography. Other methods of synthesis include the reaction of 5-bromopyrimidine with bromoacetonitrile, the reaction of 5-bromopyrimidine with dimethylamine hydrobromide, and the reaction of 5-bromopyrimidine with bromoacetic acid.
properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.BrH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIYPPZZXGLBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)

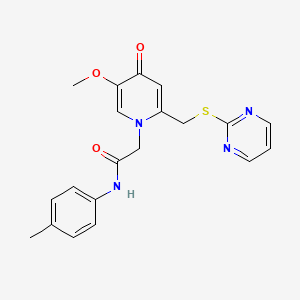

![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784490.png)
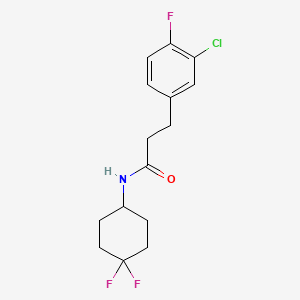
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2784494.png)
![N-[(5-Bromo-1,3-benzothiazol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2784496.png)
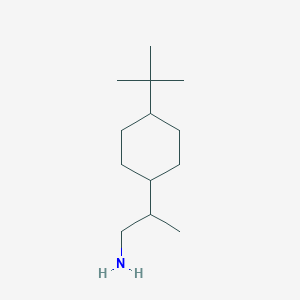
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2784499.png)
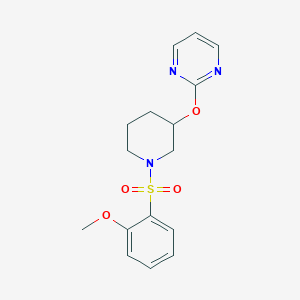

![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)